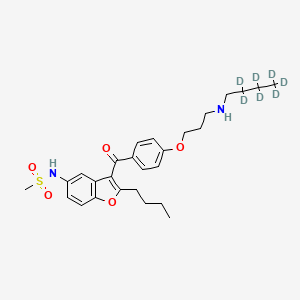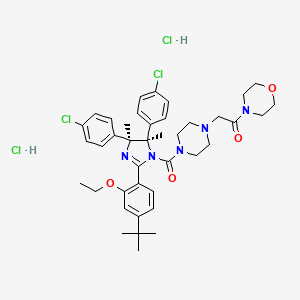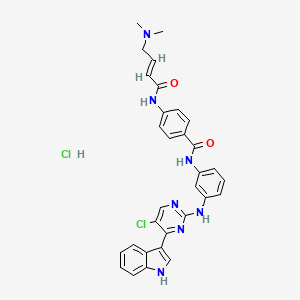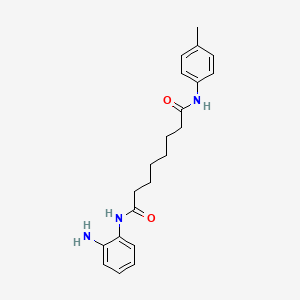
Debutyldronedarone D7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Debutyldronedarone D7 is a deuterated form of Debutyldronedarone hydrochloride, which is a major metabolite of Dronedarone. Dronedarone is an antiarrhythmic medication used to treat cardiac arrhythmias. This compound is specifically labeled with deuterium, a stable isotope of hydrogen, which can influence the pharmacokinetic and metabolic profiles of the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Debutyldronedarone D7 involves the incorporation of deuterium into the molecular structure of Debutyldronedarone hydrochloride. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium without affecting the overall structure of the compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and techniques to handle deuterated reagents and ensure the purity and consistency of the final product. The production is carried out under stringent quality control measures to meet regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions: Debutyldronedarone D7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Debutyldronedarone D7 has several scientific research applications, including:
Chemistry: Used as a tracer in quantitative studies due to its deuterium labeling.
Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of Dronedarone and its metabolites.
Medicine: Utilized in research on cardiac arrhythmias and the development of antiarrhythmic drugs.
Industry: Applied in the production of deuterated compounds for various industrial applications.
Mécanisme D'action
Debutyldronedarone D7 acts as a selective inhibitor of thyroid hormone receptor alpha 1. It inhibits the binding of triiodothyronine (T3) to thyroid hormone receptor alpha 1 by 77% and to thyroid hormone receptor beta 1 by 25%. This selective inhibition affects the thyroid hormone signaling pathways, which play a crucial role in regulating cardiac function and rhythm .
Comparaison Avec Des Composés Similaires
Dronedarone: The parent compound of Debutyldronedarone D7, used as an antiarrhythmic medication.
Desethylamiodarone: Another metabolite of Dronedarone with similar inhibitory effects on thyroid hormone receptors.
Amiodarone: A widely used antiarrhythmic drug with a different mechanism of action involving iodine.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The selective inhibition of thyroid hormone receptor alpha 1 also sets it apart from other similar compounds, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C27H36N2O5S |
|---|---|
Poids moléculaire |
507.7 g/mol |
Nom IUPAC |
N-[2-butyl-3-[4-[3-(2,2,3,3,4,4,4-heptadeuteriobutylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide |
InChI |
InChI=1S/C27H36N2O5S/c1-4-6-9-25-26(23-19-21(29-35(3,31)32)12-15-24(23)34-25)27(30)20-10-13-22(14-11-20)33-18-8-17-28-16-7-5-2/h10-15,19,28-29H,4-9,16-18H2,1-3H3/i2D3,5D2,7D2 |
Clé InChI |
IJVZZGIAELTWBB-BNHRTUKESA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CNCCCOC1=CC=C(C=C1)C(=O)C2=C(OC3=C2C=C(C=C3)NS(=O)(=O)C)CCCC |
SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCNCCCC |
SMILES canonique |
CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCNCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![28-cyclohexyl-22-methoxy-10,16-dimethyl-9,9-dioxo-13-oxa-9λ6-thia-1,8,10,16-tetrazapentacyclo[16.8.1.12,6.13,26.020,25]nonacosa-2,4,6(29),18,20(25),21,23,26(28)-octaene-7,17-dione;2-hydroxyethyl(trimethyl)azanium;hydroxide](/img/structure/B1149936.png)





